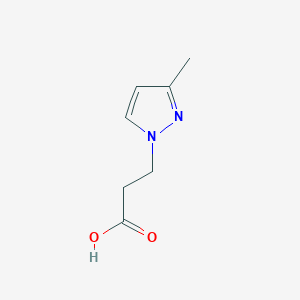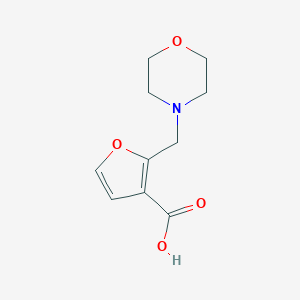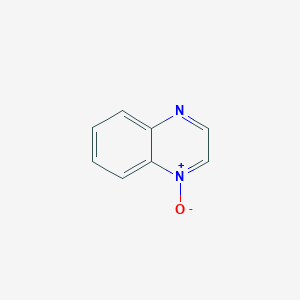
Quinoxaline, 1-oxide
概要
説明
Quinoxaline, 1-oxide is a compound with the molecular formula C8H6N2O . It is also known by other names such as Quinoxaline N-oxide and 1-oxidoquinoxalin-1-ium . It is a significant compound due to its various biological properties .
Synthesis Analysis
Quinoxaline and its derivatives have been synthesized through various methods over the years . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of Quinoxaline, 1-oxide consists of a benzene ring fused to a pyrazine ring . The InChI representation of the molecule is InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H .
Chemical Reactions Analysis
Quinoxaline and its derivatives have been found to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
Quinoxaline, 1-oxide has a molecular weight of 146.15 g/mol . It has a topological polar surface area of 38.4 Ų and contains 11 heavy atoms . It does not have any hydrogen bond donors but has 2 hydrogen bond acceptors .
科学的研究の応用
Bioactive Molecules Development
Quinoxaline derivatives are extensively used in the design and development of various bioactive molecules due to their wide range of biological activities. These activities include antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties .
Dyes and Fluorescent Materials
Quinoxaline scaffolds serve as a base for creating dyes and fluorescent materials. These compounds are utilized in various applications ranging from scientific research to industrial processes .
Electroluminescent Materials
Due to their electroluminescent properties, quinoxaline derivatives are used in the production of efficient electroluminescent materials for devices such as organic light-emitting diodes (OLEDs) .
Organic Semiconductors
The unique electronic properties of quinoxaline make it a valuable component in organic semiconductors, which are crucial for the development of flexible electronic devices .
Chemically Controllable Switches
Quinoxaline derivatives can act as chemically controllable switches, which have potential applications in molecular electronics and smart materials .
Synthesis Building Blocks
These compounds serve as building blocks for the synthesis of complex molecules like anion receptors, cavitands, dehydroannulenes, and DNA-cleaving agents. This versatility makes them invaluable in synthetic chemistry .
Pharmaceutical Applications
Quinoxaline 1,4-dioxides show promise in drug development targeting a range of diseases such as bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
Food Additives for Animal Growth
Historically, Quinoxaline 1,4-di-N-oxides have been used as food additives to improve animal growth due to their antibacterial properties .
Safety and Hazards
将来の方向性
Quinoxalines, including Quinoxaline, 1-oxide, have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
作用機序
- Notable targets include:
- QdNOs exert their effects through several mechanisms:
Target of Action
Mode of Action
Action Environment
特性
IUPAC Name |
1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGFWQSVACNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219388 | |
| Record name | Quinoxaline, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline, 1-oxide | |
CAS RN |
6935-29-1 | |
| Record name | Quinoxaline, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinoxaline N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key characteristic of the reaction between Benzofurazan oxide and Benzofuran-3(2H)-ones?
A1: This reaction offers a single-step method to synthesize 3-(o-hydroxyaryl)quinoxaline 1-oxides. [] This reaction is particularly useful as it provides access to benzofuro[2,3-b]quinoxalines, a system with limited synthetic routes. []
Q2: Can you elaborate on the synthesis of 3-(o-hydroxyaryl)quinoxaline 1-oxides?
A2: Reacting benzofurazan oxides with benzofuran-3(2H)-ones produces 3-(o-hydroxyaryl)quinoxaline 1-oxides. These products can then be cyclized under reflux in acetic anhydride, yielding benzofuro[2,3-b]quinoxalines. []
Q3: How does the presence of an oxygen function at position 3 on 2-substituted quinoxaline 1-oxides impact reactions with acetyl chloride?
A3: Instead of yielding the expected acetyl derivative, reacting 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride results in a chloro compound. The oxygen at position 3 seems to direct chlorine substitution to position 6 through a nucleophilic mechanism. This pattern is consistent across various derivatives of 3-hydroxy-2-phenylquinoxaline 1-oxide. []
Q4: How can Quinoxaline-1,4-dioxide derivatives be selectively reduced to quinoxaline derivatives?
A4: Sodium dithionite (Na2S2O4) acts as a selective reducing agent in this transformation. []
Q5: What is the role of hydrogen peroxide in the context of quinoxaline derivatives?
A5: Hydrogen peroxide (H2O2) can oxidize 2-carboxyl-quinoxaline derivatives, yielding the corresponding 2-carboxyl-quinoxaline-1-oxide derivatives. []
Q6: What is the function of trimethyl phosphite concerning quinoxaline derivatives?
A6: Trimethyl phosphite (P(OCH3)3) selectively reduces 2-carboxyl-quinoxaline-1,4-dioxide derivatives to 3-carboxyl-quinoxaline-1-oxide derivatives. []
Q7: Can you describe the synthesis and notable activity of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives?
A7: Researchers have successfully synthesized a series of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives. [] Among these, 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide displayed promising in vitro antibacterial activity, particularly against veterinary pathogens like Treponema hyodysenteriae, the causative agent of swine dysentery. [] This compound showed complete protection against swine dysentery in an in vivo pig model over 21 days. []
Q8: How can furazano[3,4-b]quinoxaline 1-oxides be used to synthesize imidazo[4,5-b]quinoxaline 3-oxides?
A8: Imidazo[4,5-b]quinoxaline 3-oxides can be efficiently synthesized by reacting furazano[3,4-b]quinoxaline 1-oxides with either nitrones or diazo compounds. [] The resulting imidazo[4,5-b]quinoxaline 3-oxides are readily amenable to further modifications, such as O-methylation with methyl iodide or deoxygenation using triphenylphosphine. []
Q9: What is the significance of the reaction between furazano[3,4-b]quinoxaline 1-oxide and cyclopentadiene?
A9: This reaction is notable because it successfully traps the elusive 2,3-dinitrosoquinoxaline intermediate. [, ]
Q10: What are some common methods for deoxygenating quinoxaline 1-oxides?
A10: One effective method utilizes triphenylphosphine, which can efficiently remove the oxygen atom from quinoxaline 1-oxides. []
Q11: How do substituents at the 6(7)-position affect the equilibrium between the two isomeric dioxide forms of furazano[3,4-b]quinoxaline 1-oxides?
A11: The presence of different substituents at the 6(7)-position in furazano[3,4-b]quinoxaline 1-oxides influences the equilibrium between the two dioxide forms. This equilibrium is established through a rapid interconversion process involving a dinitroso intermediate. []
Q12: Can you describe the photochemical behavior of Quinoxaline, 1-oxide and its derivatives?
A12: Irradiating quinoxaline 1-oxide in water leads to the formation of corresponding quinoxalines, provided there's a hydrogen atom at position 2 or 3. Interestingly, irradiating 2,3-dimethylquinozaline 1-oxide in water yields the hydrolysis product of 3,4-dimethyl-3,1,5-benzoxadiazepine. [] When irradiated in cyclohexane, methyl derivatives predominantly form 3,1,5-benzoxadiazepines. Conversely, the parent compound and 2-methoxyquinoxaline 1-oxide yield 2-isocyanophenyl derivatives under the same conditions. It's crucial to consider both ring enlargement products and open-chain compounds as potential primary photoproducts in these reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



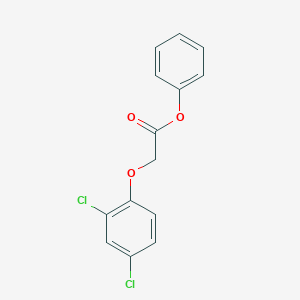
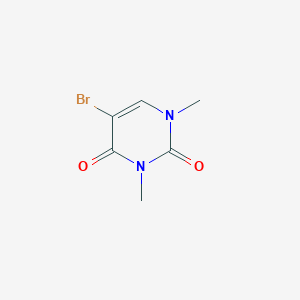

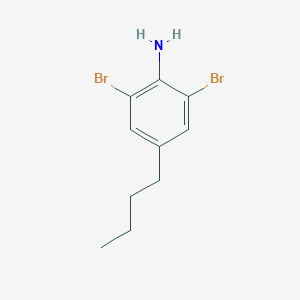

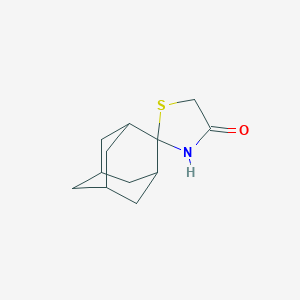
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
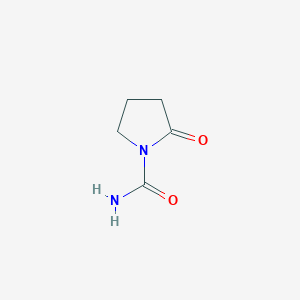



![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
